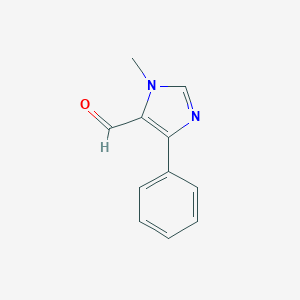

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

Vue d'ensemble

Description

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position, a phenyl group at the 4-position, and an aldehyde group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: 1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid.

Reduction: 1-Methyl-4-phenyl-1H-imidazole-5-methanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mécanisme D'action

The mechanism of action of 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:

4-Methyl-5-imidazolecarboxaldehyde: This compound has a similar imidazole ring structure but lacks the phenyl group, resulting in different chemical and biological properties.

4-Phenyl-1H-imidazole-5-carboxaldehyde: This compound is similar but lacks the methyl group at the 1-position, which can affect its reactivity and applications.

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde:

Activité Biologique

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (MPhI) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of MPhI, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MPhI features an imidazole ring with a methyl group at the 1-position and a phenyl group at the 4-position, along with an aldehyde functional group at the 5-position. This unique structure contributes to its reactivity and interactions with biological targets.

The biological activity of MPhI is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological macromolecules.

- Enzyme Modulation : MPhI may act as an inhibitor or modulator of certain enzymes, influencing metabolic pathways relevant to disease states .

Antimicrobial Activity

Research has indicated that MPhI exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Gram-positive Bacteria : MPhI shows activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL .

- Gram-negative Bacteria : It has also been tested against Escherichia coli and Klebsiella pneumoniae, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of MPhI

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective |

| Methicillin-resistant S. aureus | 1.0 | Effective |

| Escherichia coli | 2.0 | Moderate |

| Klebsiella pneumoniae | 1.5 | Moderate |

Anticancer Potential

MPhI has been explored for its anticancer properties due to its ability to induce apoptosis in cancer cells:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that MPhI can inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

- Mechanistic Insights : The compound may interfere with key signaling pathways involved in cell survival, such as the PI3K/Akt pathway, leading to increased apoptosis rates in cancer cells .

Case Studies

- Antibacterial Hybrid Compounds : A study synthesized derivatives of MPhI and evaluated their antibacterial activities against resistant strains. The modified compounds exhibited enhanced potency compared to MPhI alone, suggesting that structural modifications can improve efficacy against resistant bacteria .

- Cancer Cell Apoptosis : Research demonstrated that treatment with MPhI resulted in significant apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations .

Propriétés

IUPAC Name |

3-methyl-5-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-8-12-11(10(13)7-14)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTBNGFCRFBYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439209 | |

| Record name | 1-METHYL-4-PHENYL-1H-IMIDAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158585-82-1 | |

| Record name | 1-METHYL-4-PHENYL-1H-IMIDAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.